Elacestrant S enantiomer, also known as RAD1901 S enantiomer, is a non-steroidal small molecule classified as a selective estrogen receptor degrader. It has gained attention for its potential use in treating estrogen receptor-positive breast cancer, particularly in cases resistant to conventional therapies. The compound is characterized by its ability to selectively degrade estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors. Regulatory approval for Elacestrant has been granted due to its promising efficacy and safety profile in clinical trials .
The synthesis of Elacestrant involves several key steps that transform simpler precursors into the final product. The process typically begins with the demethylation of an ester precursor, followed by a series of coupling and reduction reactions.
Technical Details:
Elacestrant S enantiomer possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with estrogen receptors. The specific stereochemistry of the S enantiomer is crucial for its biological activity.
Elacestrant undergoes several chemical transformations during its synthesis and when interacting with biological systems.
Technical Details:
Elacestrant functions primarily by binding to estrogen receptors and promoting their degradation. This mechanism reduces the availability of active estrogen receptors in tumor cells, leading to decreased cell proliferation.
Elacestrant S enantiomer is primarily researched for its applications in oncology, specifically for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: